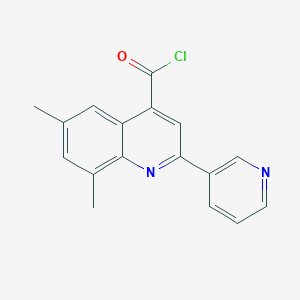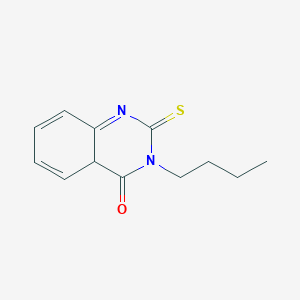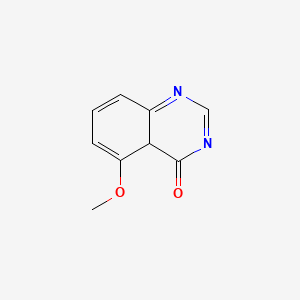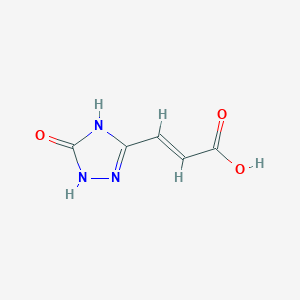![molecular formula C14H13NO4S2 B12347185 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12347185.png)
3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a molecular formula of C14H13NO4S2. This compound is characterized by its thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the methoxyphenyl group and the propanoic acid moiety further adds to its chemical complexity and potential reactivity .
Méthodes De Préparation
The synthesis of 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of N-carboxyethylrhodanine with 2-methoxybenzaldehyde. This reaction is facilitated by the presence of a base, such as piperidine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Analyse Des Réactions Chimiques
3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Applications De Recherche Scientifique
3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation are key factors.
Mécanisme D'action
The mechanism of action of 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is not fully understood, but it is believed to involve interactions with various molecular targets. The thiazolidine ring and the methoxyphenyl group are likely to play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in oxidative stress and inflammation pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid include:
3-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid: This compound has an additional methoxy group on the phenyl ring, which may alter its reactivity and biological activity.
N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide: The presence of a butyl group instead of a propanoic acid moiety can significantly change its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13NO4S2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C14H13NO4S2/c1-19-10-5-3-2-4-9(10)8-11-13(18)15(14(20)21-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8- |
Clé InChI |
JFEIZQQPGKDPTD-FLIBITNWSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
SMILES canonique |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate](/img/structure/B12347109.png)
![(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12347118.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12347138.png)

![Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347144.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12347150.png)





![2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide](/img/structure/B12347193.png)
amine](/img/structure/B12347196.png)
